Ethyl 2,2-dihydroxy-3-oxobutanoate
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Overview
Description
Ethyl 2,2-dihydroxy-3-oxobutanoate is an organic compound with the molecular formula C6H10O5. It is a derivative of butanoic acid and contains both hydroxyl and keto functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxy-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through aldol condensation followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dihydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ethers or esters.
Scientific Research Applications
Ethyl 2,2-dihydroxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 2,2-dihydroxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. The hydroxyl and keto groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
- Ethyl acetoacetate
- Ethyl 3-oxobutanoate
- Ethyl 2,2-dibenzyl-3-oxobutanoate
Properties
Molecular Formula |
C6H10O5 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
ethyl 2,2-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C6H10O5/c1-3-11-5(8)6(9,10)4(2)7/h9-10H,3H2,1-2H3 |
InChI Key |
VFHCRUQFCAYTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(O)O |
Origin of Product |
United States |
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